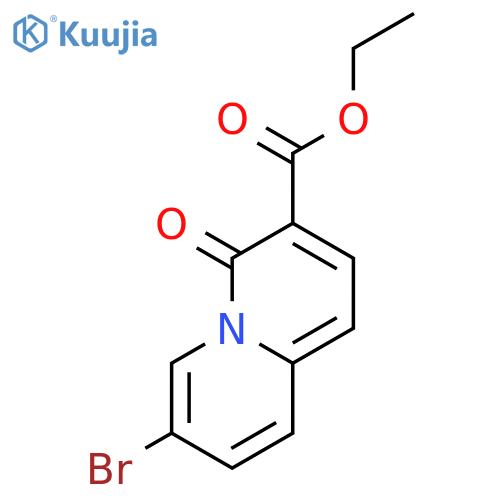

Cas no 880869-90-9 (ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate)

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 4H-Quinolizine-3-carboxylic acid, 7-bromo-4-oxo-, ethyl ester

- ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate

- Ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate

- P18059

- CS-0130581

- ethyl7-bromo-4-oxo-quinolizine-3-carboxylate

- PB43684

- MFCD30481263

- SCHEMBL13316524

- 880869-90-9

- BS-45714

- ethyl 7-bromo-4-oxoquinolizine-3-carboxylate

- ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate

-

- MDL: MFCD30481263

- インチ: InChI=1S/C12H10BrNO3/c1-2-17-12(16)10-6-5-9-4-3-8(13)7-14(9)11(10)15/h3-7H,2H2,1H3

- InChIKey: OUZOCSVCKMHBGU-UHFFFAOYSA-N

- SMILES: CCOC(=O)C1C(=O)N2C(C=CC(Br)=C2)=CC=1

計算された属性

- 精确分子量: 294.98441g/mol

- 同位素质量: 294.98441g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 500

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.2

- トポロジー分子極性表面積: 46.6Ų

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB535048-1g |

Ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate; . |

880869-90-9 | 1g |

€743.40 | 2024-08-02 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107682-100mg |

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate |

880869-90-9 | 94% HPLC | 100mg |

¥1002 | 2023-09-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95727-25G |

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate |

880869-90-9 | 97% | 25g |

¥ 21,120.00 | 2023-04-13 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107682-250mg |

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate |

880869-90-9 | 94% HPLC | 250mg |

¥1704 | 2023-09-07 | |

| eNovation Chemicals LLC | D630236-1G |

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate |

880869-90-9 | 97% | 1g |

$395 | 2024-07-21 | |

| eNovation Chemicals LLC | D630236-250mg |

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate |

880869-90-9 | 97% | 250mg |

$165 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201221-25g |

Ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate |

880869-90-9 | 94% HPLC | 25g |

¥34560.00 | 2024-04-27 | |

| A2B Chem LLC | BA06360-1g |

Ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate |

880869-90-9 | 94% HPLC | 1g |

$380.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1225456-5g |

ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate |

880869-90-9 | 95% | 5g |

$1160 | 2025-02-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95727-500.0mg |

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate |

880869-90-9 | 97% | 500.0mg |

¥1405.0000 | 2024-07-20 |

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate 関連文献

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805

ethyl 7-bromo-4-oxo-quinolizine-3-carboxylateに関する追加情報

Ethyl 7-Bromo-4-Oxo-Quinolizine-3-Carboxylate: A Comprehensive Overview

Ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate, with the CAS number 880869-90-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the quinolizine family, which has been extensively studied due to its unique structural properties and potential bioactive characteristics. The molecule features a quinolizine ring system with substituents at positions 3 and 7, including a bromine atom at position 7 and an ethyl carboxylate group at position 3. These structural elements contribute to its intriguing chemical behavior and biological activity.

The quinolizine core of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate is a bicyclic structure consisting of two fused rings: a benzene ring and a pyridine-like ring. The presence of the bromine atom at position 7 introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. Additionally, the ethyl carboxylate group at position 3 adds versatility to the molecule, potentially enhancing its solubility and bioavailability.

Recent studies have highlighted the potential of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate in various applications, particularly in drug discovery and development. Researchers have explored its role as a precursor for synthesizing more complex bioactive molecules. For instance, the compound has been utilized in the construction of heterocyclic frameworks that exhibit promising anti-inflammatory and anticancer properties.

The synthesis of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate involves a series of well-defined organic reactions, including nucleophilic substitutions, oxidations, and cyclizations. These reactions are carefully optimized to ensure high yields and purity of the final product. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has further enhanced the efficiency of these processes.

In terms of biological activity, ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate has demonstrated moderate inhibitory effects against several enzymes associated with inflammatory diseases. This suggests its potential as a lead compound for developing novel anti-inflammatory agents. Furthermore, preliminary studies indicate that the compound may possess cytotoxic activity against certain cancer cell lines, making it a candidate for further exploration in oncology research.

The structural versatility of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate also makes it an attractive substrate for chemical modifications. By altering substituents on the quinolizine ring or modifying the carboxylic acid group, researchers can tailor the compound's properties to suit specific therapeutic needs. For example, introducing additional functional groups could enhance its binding affinity to target proteins or improve its pharmacokinetic profile.

In conclusion, ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate, with CAS number 880869-90-9, is a multifaceted compound with significant potential in drug discovery and organic synthesis. Its unique structure, coupled with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool for researchers in various scientific disciplines.

880869-90-9 (ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate) Related Products

- 60509-61-7(Butyl(pyridin-3-ylmethyl)amine dihydrochloride)

- 2171701-91-8(tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate)

- 2580090-76-0(rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate)

- 2228838-57-9(3-(1-ethenyl-1H-pyrazol-4-yl)-3-methylbutanoic acid)

- 35599-91-8(2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid)

- 1261882-30-7(3-(2-Methoxy-4-(trifluoromethoxy)benzoyl)pyridine)

- 2137866-51-2(5-[4-(Propan-2-yl)cyclohexyl]piperidine-3-carboxylic acid)

- 1807293-14-6(Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate)

- 2248395-16-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate)

- 1261767-10-5(4-Hydroxy-3-(trifluoromethyl)quinoline)